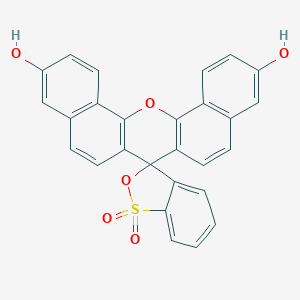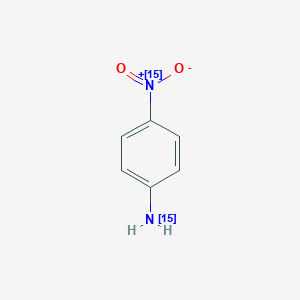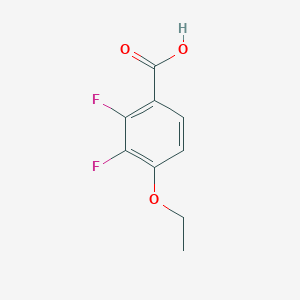
Chloropanaxydiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol is an organic compound with the molecular formula C17H25ClO3. This compound is characterized by its unique structure, which includes a chloro group, an oxirane ring, and a diyne moiety.
準備方法
The synthesis of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diyne Moiety: The diyne structure can be synthesized through a coupling reaction, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, typically using a peracid like m-chloroperbenzoic acid (m-CPBA).
Chlorination: The final step involves the chlorination of the compound, which can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the chlorine atom
科学的研究の応用
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
作用機序
The mechanism of action of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA. The diyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways, resulting in various biological effects .
類似化合物との比較
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol can be compared with similar compounds, such as:
1-Chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol: This compound has a similar structure but with a longer carbon chain.
1-Chloro-8-(3-pentyloxiran-2-yl)octa-4,6-diyne-2,3-diol: This compound has a shorter carbon chain compared to the heptyl derivative.
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol: This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
特性
CAS番号 |
114687-51-3 |
|---|---|
分子式 |
C17H25ClO3 |
分子量 |
312.8 g/mol |
IUPAC名 |
1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |
InChIキー |
BPRJTLAULHNDLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
正規SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Key on ui other cas no. |
114687-51-3 |
同義語 |
1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![p-Ethylcalix[7]arene](/img/structure/B43631.png)







